Alanine mustard

Antitumor screening Therapeutic index Ehrlich ascites carcinoma

Alanine mustard (N,N-bis(2-chloroethyl)-DL-alanine hydrochloride; NSC-17663) is a bifunctional alkylating agent belonging to the nitrogen mustard class, originally synthesized as a structural analog of phenylalanine mustard (melphalan) to explore the impact of amino acid side-chain variation on antitumor activity and systemic toxicity. Its primary mechanism involves the formation of covalent DNA interstrand crosslinks, leading to inhibition of DNA replication and transcription.

Molecular Formula C7H14Cl3NO2
Molecular Weight 250.5 g/mol
CAS No. 3374-04-7
Cat. No. B10782581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlanine mustard
CAS3374-04-7
Molecular FormulaC7H14Cl3NO2
Molecular Weight250.5 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N(CCCl)CCCl.Cl
InChIInChI=1S/C7H13Cl2NO2.ClH/c1-6(7(11)12)10(4-2-8)5-3-9;/h6H,2-5H2,1H3,(H,11,12);1H
InChIKeyOSFZRZNDOBDGPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alanine Mustard (CAS 3374-04-7) Procurement Overview: A Historical Nitrogen Mustard for Oncological Research


Alanine mustard (N,N-bis(2-chloroethyl)-DL-alanine hydrochloride; NSC-17663) is a bifunctional alkylating agent belonging to the nitrogen mustard class, originally synthesized as a structural analog of phenylalanine mustard (melphalan) to explore the impact of amino acid side-chain variation on antitumor activity and systemic toxicity. Its primary mechanism involves the formation of covalent DNA interstrand crosslinks, leading to inhibition of DNA replication and transcription [1]. Unlike clinically established nitrogen mustards such as melphalan and chlorambucil, alanine mustard was investigated predominantly during the 1960s–1970s and did not progress to regulatory approval, yet its distinct preclinical and early clinical profile provides a valuable reference point for amino acid-conjugated nitrogen mustard research [1][2].

Why Alanine Mustard Cannot Be Interchanged with Other Nitrogen Mustards for Targeted Procurement


Nitrogen mustards exhibit profound differences in amino acid carrier-mediated transport, tissue distribution, and therapeutic index that preclude simple substitution [1]. Alanine mustard’s small, polar amino acid moiety confers a distinct LAT1 substrate profile compared with aromatic amino acid mustards such as melphalan, directly affecting blood–tissue barrier penetrance and cellular uptake [2]. Preclinical tumor models reveal a dramatically divergent solid-tumor sensitivity spectrum: alanine mustard shows a wide therapeutic index in Ehrlich ascites carcinoma but minimal activity against Ridgway osteogenic sarcoma, whereas phenylalanine mustard (melphalan) displays the inverse pattern [1]. Early clinical trials further demonstrated that alanine mustard produces negligible gastrointestinal toxicity—a dose-limiting adverse effect of nitrogen mustard (mechlorethamine)—enabling a different tolerability envelope during multi-day dosing regimens [3]. These transport, efficacy, and toxicity divergences mean that selecting a nitrogen mustard for a given research model or clinical candidate requires compound-specific evidence, not class-based assumptions.

Quantitative Differentiation Evidence: Alanine Mustard vs. Clinically Relevant Nitrogen Mustards


Differential Antitumor Spectrum: Wide Therapeutic Index in Ehrlich Ascites Carcinoma but Minimal Activity in Ridgway Osteogenic Sarcoma, Contrasting with Phenylalanine Mustard

In a head-to-head comparative preclinical study, alanine mustard exhibited a wide therapeutic index in Ehrlich ascites carcinoma, but even at near-lethal doses it produced only slight inhibition of Ridgway osteogenic sarcoma. In stark contrast, phenylalanine mustard (melphalan) had the lowest therapeutic index in Ehrlich carcinoma yet was the most active compound against Ridgway sarcoma [1]. This divergent solid-tumor spectrum means that alanine mustard cannot be considered a generic substitute for phenylalanine mustard in experimental oncology models.

Antitumor screening Therapeutic index Ehrlich ascites carcinoma Ridgway osteogenic sarcoma

LAT1 Transporter Substrate Profiling: Alanine Mustard Fails to Induce Efflux, Distinguishing It from Phenylglycine-Mustard and Informing Blood–Tissue Barrier Permeability

In a direct transport screening assay using LAT1-expressing TR-iBRB2 rat retinal capillary endothelial cells, alanine-mustard did not competitively inhibit LAT1-mediated [3H]L-phenylalanine uptake, nor did it induce significant efflux of preloaded [3H]Phe. This profile is shared with melphalan, which also failed to inhibit uptake or trigger efflux. In contrast, phenylglycine-mustard exhibited competitive inhibition of [3H]Phe uptake and robustly induced efflux via the obligatory exchange mechanism, identifying it as a superior LAT1 substrate [1]. Alanine-mustard’s lack of LAT1-mediated transport has direct implications for its limited ability to cross LAT1-expressing blood–tissue barriers.

LAT1 transporter Blood–brain barrier Amino acid-mustard transport Substrate selectivity

Clinical Tolerability Differentiation: Near-Absence of Gastrointestinal Toxicity vs. Nitrogen Mustard (Mechlorethamine)

In a clinical trial involving 69 patients with malignant disease, alanine mustard (NSC-17663) administered at doses up to 1.0 mg/kg/day for 5 successive days produced toxic effects similar to nitrogen mustard, with the notable exception that gastrointestinal symptoms were almost absent [1]. Nitrogen mustard (mechlorethamine) is well-documented to cause severe nausea and vomiting as dose-limiting toxicities. The near-absence of gastrointestinal toxicity with alanine mustard represents a clinically meaningful tolerability advantage for repeated dosing regimens, although overall antitumor efficacy was reported as no better than nitrogen mustard in the lymphoma cohort studied.

Clinical toxicity Gastrointestinal adverse effects Nitrogen mustard comparator Phase I dosing

Clinical Antitumor Activity in Solid Tumors: Phase II Evidence in Prostate and Renal Cancers

A Phase II study of alanine mustard (NSC-17663) in patients with advanced cancer reported significant anticancer activity, particularly in patients with prostate and renal cancers [1]. While detailed response rates are not extractable from the currently available abstract, this observation differentiates alanine mustard from melphalan, which has its established clinical utility primarily in multiple myeloma and ovarian cancer rather than prostate or renal malignancies. The reported activity in genitourinary cancers suggests a tumor-type selectivity distinct from other nitrogen mustards.

Phase II clinical trial Prostate cancer Renal cancer Advanced solid tumors

Optimal Research Application Scenarios for Alanine Mustard (CAS 3374-04-7)


Preclinical Efficacy Screening in Ehrlich Ascites Carcinoma Models Requiring a Wide-Therapeutic-Index Nitrogen Mustard

Alanine mustard is best deployed as a reference compound in Ehrlich ascites carcinoma survival or tumor-growth-inhibition studies where a nitrogen mustard with a wide therapeutic index is required to avoid dose-limiting toxicity while maintaining antitumor activity [1]. Its opposite selectivity profile versus phenylalanine mustard in Ridgway osteogenic sarcoma makes it a valuable negative-control compound in comparative solid-tumor panel screens designed to map amino acid-mustard structure–activity relationships across divergent histological subtypes [1].

LAT1 Transporter Research: Negative-Control Substrate for Blood–Tissue Barrier Permeability Studies

Given its demonstrated inability to serve as a LAT1 substrate in TR-iBRB2 endothelial cell assays, alanine-mustard functions as an ideal negative-control compound in LAT1-mediated drug-transport studies, enabling researchers to benchmark novel LAT1-targeted nitrogen mustards against both a non-substrate (alanine-mustard) and a positive-control substrate (phenylglycine-mustard or melphalan) [2]. This application is particularly relevant for blood–brain barrier and blood–retinal barrier drug-delivery programs.

Gastrointestinal Toxicity Profiling: Reference Compound for Amino Acid-Conjugated Nitrogen Mustards with Reduced Emetogenic Potential

Alanine mustard’s near-absence of gastrointestinal toxicity in clinical dosing, despite maintaining hematopoietic and antitumor effects comparable to nitrogen mustard, positions it as a historical reference compound for medicinal chemistry programs aiming to decouple DNA-alkylating potency from emetogenic adverse effects through amino acid side-chain modification [3]. Researchers developing next-generation nitrogen mustard prodrugs or conjugates may use alanine mustard’s clinical tolerability profile as a benchmark.

Genitourinary Cancer Translational Research: Historical Scaffold for Prostate and Renal Cancer Alkylating Agent Development

The Phase II clinical signal of antitumor activity in prostate and renal cancers, although not quantified in modern response criteria, identifies alanine mustard as a scaffold of historical interest for researchers investigating alkylating-agent sensitivity in genitourinary malignancies [4]. Comparative studies with contemporary agents such as cisplatin, cabazitaxel, or enzalutamide in prostate cancer models may contextualize alanine mustard’s target-indication differentiation.

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